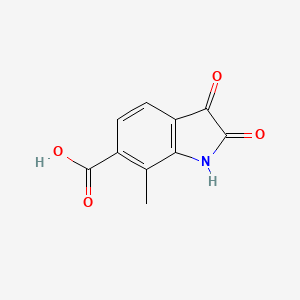

7-Methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid

Description

7-Methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid is an indole derivative characterized by a bicyclic structure with a methyl group at position 7, two ketone (dioxo) groups at positions 2 and 3, and a carboxylic acid moiety at position 6. The dioxo groups confer electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2–3) compared to unsubstituted indole-carboxylic acids. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and enzyme substrates .

Properties

Molecular Formula |

C10H7NO4 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

7-methyl-2,3-dioxo-1H-indole-6-carboxylic acid |

InChI |

InChI=1S/C10H7NO4/c1-4-5(10(14)15)2-3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,14,15)(H,11,12,13) |

InChI Key |

FLWZIUOGRLYXRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 7-methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid typically involves:

- Construction of the indole ring system or modification of an existing indole derivative.

- Introduction of keto groups at the 2 and 3 positions to form the dioxo functionality (often via oxidation).

- Functionalization of the 6-position with a carboxylic acid group.

- Methylation at the 7-position, either before or after ring formation.

Specific Synthetic Routes

Oxidation of 7-Methylindoline-6-carboxylate Derivatives

One reported method involves starting from methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate , followed by oxidation to introduce the 2,3-dioxo groups. The methylation at the nitrogen (position 1) and the methyl group at position 7 are introduced via alkylation reactions using sodium hydride and methyl iodide in N,N-dimethylformamide (DMF) at low temperatures (0–20 °C), followed by purification through column chromatography. This method yields approximately 47% of the methylated ester intermediate.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Sodium hydride, DMF, 0 °C, 10 min | Deprotonation of methyl indoline-6-carboxylate | - |

| 2 | Methyl iodide, DMF, 0–20 °C, 1 h | Methylation at nitrogen | 47 |

After this step, oxidation to the 2,3-dioxo derivative can be achieved using oxidizing agents such as potassium permanganate or other mild oxidants, although specific conditions for the 7-methyl derivative are less documented and may require optimization.

Direct Synthesis from 7-Methylindole Precursors

Another approach involves the direct oxidation of 7-methylindole derivatives bearing a carboxylic acid at position 6. The oxidation targets the 2 and 3 positions to form the dioxo groups, producing the 2,3-dioxo-2,3-dihydro indole core. This method often uses reagents like oxone or peracids under controlled conditions to avoid over-oxidation.

Experimental Data and Characterization

Physical and Chemical Properties

Spectroscopic Data

- Nuclear Magnetic Resonance (NMR): Characteristic signals for methyl group at position 7 appear as singlets around δ 2.1–2.5 ppm in ^1H NMR.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight, with fragments corresponding to loss of methyl or carboxyl groups.

- Infrared (IR): Strong absorptions near 1700 cm^-1 indicating the presence of carbonyl groups (keto and carboxylic acid).

Comparative Table of Related Compounds and Preparation Yields

Research Results and Notes

- The methylation step using sodium hydride and methyl iodide in DMF is a reliable method for introducing methyl groups onto nitrogen or aromatic positions under controlled temperature conditions, with moderate yields.

- Oxidation to form the 2,3-dioxo functionality is a critical step that requires mild oxidants to prevent degradation of the indole ring system.

- The carboxylic acid group at position 6 can be introduced either before or after ring oxidation, but ester intermediates are often used to facilitate purification and reaction control.

- There is limited direct literature on the synthesis of the exact 7-methyl derivative; however, analogous compounds suggest similar synthetic strategies are applicable.

- The compound’s biological activity and potential applications have been explored in related indole derivatives, indicating the importance of precise synthetic control for functionalization.

Chemical Reactions Analysis

7-Methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indole Derivatives

Key Observations:

Substituent Position and Acidity: The dioxo groups in the target compound significantly lower the pKa of the carboxylic acid compared to analogs like 7-methoxy-1H-indole-3-carboxylic acid, where the electron-donating methoxy group reduces acidity . Chlorine in 7-chloro-3-methyl-1H-indole-2-carboxylic acid introduces electronegativity, but the carboxylic acid’s position (C-2 vs.

Lipophilicity and Bioavailability :

- The 7-methyl group in the target compound increases logP (estimated ~1.8) compared to the parent dioxo-indole (logP ~1.2), enhancing membrane permeability .

- The methyl ester analog (CAS 14192-26-8) exhibits higher logP (~2.5), making it a prodrug candidate for improved absorption .

Synthetic Utility :

- Oxidation of tetrahydro-β-carboline precursors (e.g., ) is a common route to dioxo-indoles, but the 7-methyl group may require regioselective methylation during synthesis .

Biological Activity

7-Methyl-2,3-dioxo-2,3-dihydro-1H-indole-6-carboxylic acid (commonly referred to as a derivative of indole) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₇N₃O₄

- Molecular Weight : 195.17 g/mol

- CAS Number : 101870-10-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- HIV Integrase Inhibition : Recent studies have highlighted that derivatives of indole carboxylic acids can effectively inhibit the strand transfer activity of HIV integrase. For instance, a derivative demonstrated an IC₅₀ value of 0.13 μM, indicating potent antiviral activity against HIV .

- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications at specific positions enhance their anticancer efficacy.

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Structure–Activity Relationship (SAR)

The SAR analysis has shown that:

- Substituents at the C6 position significantly enhance the activity against HIV integrase.

- The introduction of halogenated groups improves binding affinity and inhibitory potency.

These modifications lead to better interactions with the active site of target enzymes, thereby improving therapeutic efficacy.

Q & A

Q. What statistical methods are suitable for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer : Fit data to a four-parameter logistic model (IC/EC) using nonlinear regression (GraphPad Prism). Bootstrap resampling quantifies confidence intervals. For multiplex assays (e.g., cytotoxicity and enzyme inhibition), apply principal component analysis (PCA) to disentangle correlated effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.